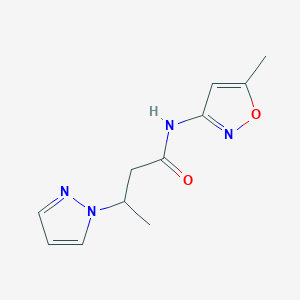![molecular formula C20H16BrClN2O3S B6092185 5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfonamidation: The attachment of a sulfonamide group to the brominated phenyl ring.
Chlorination: The addition of a chlorine atom to the benzamide structure.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the sulfonamidated bromophenyl compound under specific conditions, often using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Investigated for its neurotoxic potentials.
Uniqueness
5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in various research fields.
Propriétés
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-chloro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-13-5-2-3-8-19(13)23-20(25)17-12-16(9-10-18(17)22)28(26,27)24-15-7-4-6-14(21)11-15/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGMYWDRDKXELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Hydroxy-1,3-dimethyl-6-phenylcyclohepta[c]furan-8-one](/img/structure/B6092105.png)
![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6092131.png)

![4-BROMO-2-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B6092146.png)

![2-(2-methoxyphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6092159.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B6092165.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6092166.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)

![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)
